9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a useful research compound. Its molecular formula is C19H14ClN3OS and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality 9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Research has shown that derivatives of this compound, such as pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, exhibit significant in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, surpassing the efficacy of some existing antibiotics like clinafloxacin (Asahina et al., 2008).
Antitumor Activity
- Certain thienopyridine and pyridothienopyrimidine derivatives related to this compound have shown potential antitumor activity. Some of these derivatives were found to be more potent than standard drugs in inhibiting liver tumor cell lines (Kadah, 2016).
Fused Thiazolo[3,2-a]pyrimidines Synthesis
- This compound has been utilized in the synthesis of new fused thiazolo[3,2-a]pyrimidines, showcasing its role as a key starting material for synthesizing diverse heterocyclic compounds (Mahmoud & El-Shahawi, 2008).
Molecular Docking and Antimicrobial Activity
- Novel pyridine and fused pyridine derivatives, starting from related compounds, have been prepared and subjected to molecular docking screenings towards specific proteins, showing moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).
Preparation in Heterocyclic Chemistry
- This compound has been used in the preparation of various heterocyclic compounds, such as pyrazolo[5,1-c][1,4]benzoxazines, by intramolecular cycloaddition reactions, which is a significant process in synthetic organic chemistry (Shimizu et al., 1990).
Antifungal Activity
- Some new pyrazoline and pyrazole derivatives based on this compound have been synthesized and evaluated for their antimicrobial activities, particularly against fungal species (Hassan, 2013).
properties
IUPAC Name |
9-chloro-5-pyridin-4-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-13-3-4-17-14(10-13)16-11-15(18-2-1-9-25-18)22-23(16)19(24-17)12-5-7-21-8-6-12/h1-10,16,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJUQTDOIDJAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.